molecular formula C28H43Cl3N6O3 B2704905 N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride CAS No. 1392399-03-9; 1808255-64-2

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride

Cat. No.: B2704905
CAS No.: 1392399-03-9; 1808255-64-2
M. Wt: 618.04
InChI Key: BZOWJAYUMMHCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride is a diazepin-quinazolinamine derivative that acts as a selective inhibitor of histone lysine methyltransferase G9a and G9a-like protein. This compound is cell-permeable and has been widely used in scientific research to study epigenetic modifications, particularly the methylation of histone H3 at lysine 9 (H3K9me2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship and to develop more potent inhibitors of histone lysine methyltransferases .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride exerts its effects by selectively inhibiting the histone lysine methyltransferase G9a and G9a-like protein. It binds to the active site of these enzymes, preventing the methylation of histone H3 at lysine 9 (H3K9). This inhibition leads to changes in chromatin structure and gene expression, affecting various biological processes such as cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    UNC0638: Another selective inhibitor of G9a and G9a-like protein, with similar inhibitory activity but different chemical structure.

    A-366: A potent inhibitor of G9a with a distinct chemical structure and higher selectivity.

    BRD4770: A small molecule inhibitor of G9a, used in epigenetic studies.

Uniqueness of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride

This compound is unique due to its high selectivity for G9a and G9a-like protein, as well as its ability to permeate cells effectively. This makes it a valuable tool for studying the specific roles of these enzymes in various biological processes and for developing targeted therapies .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOWJAYUMMHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43Cl3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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